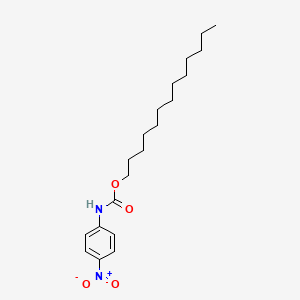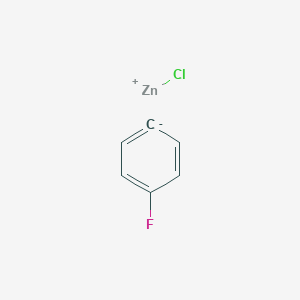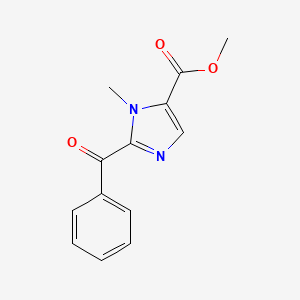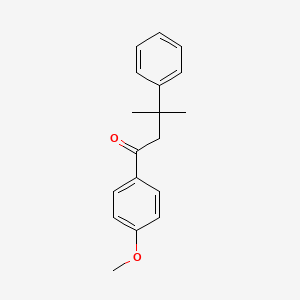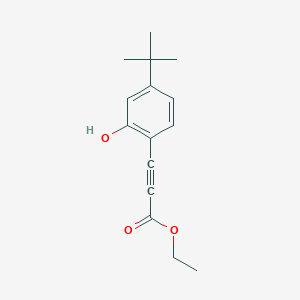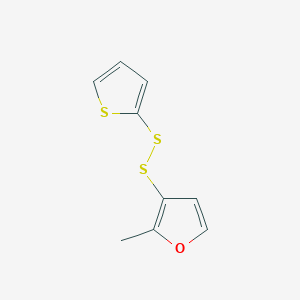![molecular formula C17H25FO B14276637 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol CAS No. 140457-39-2](/img/structure/B14276637.png)
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is an organic compound with the molecular formula C17H27FO It is characterized by a cyclohexyl ring substituted with a fluorophenyl group and a pentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and a suitable alkylating agent.
Attachment of the Pentanol Chain: The pentanol chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentanoic acid.
Reduction: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The cyclohexyl ring provides structural rigidity, while the pentanol chain can participate in additional interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)cyclohexanol: Similar structure but lacks the pentanol chain.
5-(4-Phenylcyclohexyl)pentan-1-ol: Similar structure but lacks the fluorine atom.
5-[4-(4-Chlorophenyl)cyclohexyl]pentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl ring and the pentanol chain also contributes to its distinct properties.
Eigenschaften
CAS-Nummer |
140457-39-2 |
|---|---|
Molekularformel |
C17H25FO |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5-[4-(4-fluorophenyl)cyclohexyl]pentan-1-ol |
InChI |
InChI=1S/C17H25FO/c18-17-11-9-16(10-12-17)15-7-5-14(6-8-15)4-2-1-3-13-19/h9-12,14-15,19H,1-8,13H2 |
InChI-Schlüssel |
DTUQZLHWLMIQLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CCCCCO)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

